4-(Oxolan-2-yl)butan-1-ol

Description

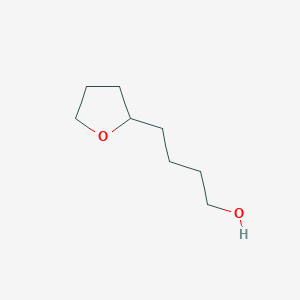

4-(Oxolan-2-yl)butan-1-ol is a secondary alcohol characterized by a butan-1-ol backbone substituted with an oxolane (tetrahydrofuran) ring at the fourth carbon. Its molecular formula is C₇H₁₄O₂, and it is registered under CAS number 1242166-68-2 . This compound is listed in chemical catalogs as a building block for organic synthesis, indicating its utility in pharmaceutical or materials research.

Properties

IUPAC Name |

4-(oxolan-2-yl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c9-6-2-1-4-8-5-3-7-10-8/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGLOBLTQVEPRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxolan-2-yl)butan-1-ol can be achieved through several methods. One common approach involves the reaction of tetrahydrofuran with butanal in the presence of a reducing agent such as sodium borohydride. The reaction proceeds as follows:

Tetrahydrofuran+ButanalNaBH4this compound

The reaction is typically carried out under mild conditions, with the reducing agent facilitating the formation of the alcohol group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. Catalysts such as palladium on carbon (Pd/C) can be employed to enhance the reaction rate and selectivity. The process may also involve purification steps such as distillation and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Oxolan-2-yl)butan-1-ol undergoes various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride (SOCl2) to form the corresponding alkyl chloride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine.

Major Products Formed

Oxidation: 4-(Oxolan-2-yl)butanal or 4-(Oxolan-2-yl)butanoic acid.

Reduction: 4-(Oxolan-2-yl)butane.

Substitution: 4-(Oxolan-2-yl)butyl chloride.

Scientific Research Applications

4-(Oxolan-2-yl)butan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used as a solvent or reagent in biochemical assays and experiments.

Industry: The compound can be used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Oxolan-2-yl)butan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, affecting their structure and function. The tetrahydrofuran ring provides additional stability and reactivity, making the compound suitable for various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(n-Heptyloxy)butan-1-ol

- Structure : Features a linear heptyl ether chain instead of a cyclic oxolane group.

- Bioactivity: Acts as a sex pheromone component in the citrus longhorned beetle (Anoplophora chinensis). Field trials demonstrated strong attraction of both male and female beetles to traps baited with this compound .

- Key Difference : The linear ether chain enhances hydrophobicity compared to the cyclic oxolane in 4-(Oxolan-2-yl)butan-1-ol, likely optimizing its volatility and receptor binding in biological systems.

4-(2-Oxo-1,3-dioxolan-4-yl)butan-1-ol

- Structure : Contains a dioxolane ring (1,3-dioxolane-2-one) instead of oxolane.

- Synthesis : Prepared via epoxide ring-opening reactions, yielding a 75% isolated product. NMR data (¹H and ¹³C) confirm the presence of the dioxolane carbonyl group (δ = 155.2 ppm in ¹³C NMR) .

4-Fluoro-1-butanol

- Structure : Substituted with a fluorine atom at the terminal carbon.

- Properties: The electronegative fluorine atom increases polarity and acidity of the hydroxyl group (pKa likely lower than unsubstituted butanols). Safety data highlight precautions for skin contact and inhalation .

- Key Difference : Fluorination significantly alters electronic properties and toxicity compared to the ether-containing this compound.

4-(Propan-2-ylamino)butan-1-ol

- Structure: Includes an isopropylamino group (-NH-CH(CH₃)₂) at the fourth carbon.

- Applications: Marketed for versatility in industrial applications, with production capacity projected to grow through 2025 . The amino group enables use as a ligand or intermediate in drug synthesis.

- Key Difference: The amino substituent introduces basicity and hydrogen-bonding capability, contrasting with the neutral oxolane ether.

Organometallic and Selenium Derivatives

- 4-[Butyl(dichloro)stannyl]butan-1-ol : Contains a tin atom, rendering it toxic and requiring stringent safety protocols (e.g., immediate medical consultation upon exposure) .

- 4-Phenyl-2-(phenylseleno)-butan-1-ol: Incorporates a selenium atom, likely used in niche catalytic or medicinal chemistry due to selenium’s redox activity .

- Key Difference : Heavy metals or metalloids in these compounds introduce unique reactivity and hazards absent in this compound.

Biological Activity

4-(Oxolan-2-yl)butan-1-ol, also known as 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol, is an organic compound characterized by a tetrahydrofuran ring linked to a butanol chain. Its molecular formula is C8H16O3. This structural configuration imparts unique chemical properties, making it a versatile compound in organic synthesis and pharmaceutical applications. Recent studies have explored its biological activity, indicating potential applications in medicinal chemistry, enzyme interactions, and biochemical pathways.

This compound appears as a colorless liquid and exhibits solubility in various organic solvents. Its hydroxyl group allows for diverse chemical modifications, enhancing its reactivity. The compound can participate in several types of chemical reactions, including:

| Reaction Type | Description |

|---|---|

| Substitution Reactions | Involves nucleophilic substitution where functional groups are replaced. |

| Oxidation and Reduction | Can undergo oxidation and reduction, altering the oxidation state of the molecule. |

| Coupling Reactions | The tetrahydrofuran ring can participate in coupling reactions to form more complex structures. |

Biological Activity

Research into the biological activity of this compound has indicated its potential as a drug candidate or enzyme inhibitor. Preliminary investigations suggest that it may interact with various biological systems, acting as a signaling molecule or enzyme modulator.

Enzyme Interactions

The compound has been studied for its role in biocatalytic processes, particularly in enantioselective syntheses using enzymes such as lipases. These enzymes catalyze the acylation of this compound in microreactor setups for continuous flow processes. Key metrics for evaluating these reactions include enantiomeric excess (ee%) and conversion rates.

Research Findings:

- A study demonstrated that using microreactors enhances the activity and selectivity of biocatalysts when processing this compound.

- The use of CaLB-MNP (CalB immobilized on magnetic nanoparticles) has shown promising results in kinetic resolution processes, achieving significant conversion rates within controlled conditions .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Kinetic Resolution Studies :

-

Biochemical Pathway Analysis :

- Investigations into the interactions of this compound with biological systems are ongoing. These studies aim to elucidate its pharmacological properties and therapeutic applications through cell culture experiments and animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.